![molecular formula C19H35N B10844792 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole](/img/no-structure.png)
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C19H33N. It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and two long alkyl chains attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-hexenylamine with 2-nonyl-2-bromoacetate in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the alkyl chains to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alkyl chains
Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis . Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hex-5-enyl-5-non-8-enyl-4,5-dihydro-3H-pyrrole
- 2-(1-Hex-5-enyl)-5-(1-non-8-enyl)-pyrroline
- 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole
Uniqueness
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of both hexenyl and nonyl groups provides a combination of hydrophobic and reactive sites, making it versatile for various applications .
Eigenschaften
Molekularformel |
C19H35N |
---|---|
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
5-hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h4,19H,2-3,5-17H2,1H3 |
InChI-Schlüssel |
NNAFMHTUNBLVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1CCC(=N1)CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.